Cas no 19210-12-9 (Harpagoside)

Harpagoside structure
Harpagoside structure
Nom du produit:Harpagoside
Numéro CAS:19210-12-9
Le MF:C24H30O11
Mégawatts:494.4884
MDL:MFCD00017415
CID:51246
PubChem ID:329831087

Harpagoside Propriétés chimiques et physiques

Nom et identifiant

    • Harpagosid
    • 8'-CINNAMOYLHARPAGIDE
    • 8-O-E CINNAMOYL HARPAGIDE
    • HARPAGOSIDE
    • [1S-[1alpha,4aalpha,5alpha,7alpha(E),7aalpha]]-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[(allyl-1-oxo-3-phenyl)oxy]cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
    • Harpogoside
    • HARPAGOSIDE hplc
    • [(1S,4aS,5R,7S,7aS)-4a,5-Dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate
    • HARPAGOSIDE WITH HPLC
    • 7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-1-yl
    • β-D-Glucopyranoside, (1S,4aS,5R,7S,7aS)-1,4a,5,6
    • [(1S)-1,4a,5,6,7,7aα-Hexahydro-4aα,5α-dihydroxy-7-methyl-7α-[[(E)-1-oxo-3-phenyl-2-propenyl]oxy]cyclopenta[c]pyran-1α-yl]β-D-glucopyranoside
    • b-D-Glucopyranoside,(1S,4aS,5R,7S,7aS)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-1-yl
    • HARPAGOSIDE(P)
    • HARPAGOSIDE(RG)
    • Einecs 242-881-6
    • [ "" ]
    • side
    • Harpa
    • Harpagoside ,98%
    • 8KGS1DC5ZU
    • SMR001233395
    • Harpaside
    • E-harpagoside
    • Prestwick3_000988
    • BSPBio_001055
    • MLS002473324
    • MLS002154086
    • BPBio1_001161
    • MEGxp0_000469
    • Harpagoside, analytical standard
    • KVRQGMOSZKPBNS-FMHLWDFHSA-N
    • HMS2231N12
    • HMS2098E17
    • [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[
    • A880338
    • C09783
    • (1S,4aS,5R,7S,7aS)-4a,5-Dihydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl cinnamate
    • CS-0008931
    • BRD-K07996107-001-03-3
    • .BETA.-D-GLUCOPYRANOSIDE, (1S,4AS,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-4A,5-DIHYDROXY-7-METHYL-7-(((2E)-1-OXO-3-PHENYL-2-PROPENYL)OXY)CYCLOPENTA(C)PYRAN-1-YL
    • NCGC00179325-02
    • Q-100231
    • SCHEMBL893387
    • AB00513986
    • s9171
    • CCG-269650
    • NS00101087
    • (1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl cinnamate
    • (1S-(1alpha,4aalpha,5alpha,7alpha(E),7aalpha))-1,4a,5,6,7,7a-Hexahydro-4a,5-dihydroxy-7-methyl-7-((allyl-1-oxo-3-phenyl)oxy)cyclopenta(c)pyran-1-yl-beta-D-glucopyranoside
    • HARPAGOSIDE [WHO-DD]
    • Harpagoside, European Pharmacopoeia (EP) Reference Standard
    • H10494
    • HY-N0396
    • 19210-12-9
    • LMPR0102070010
    • MFCD00017415
    • NCGC00179325-01
    • NCGC00179325-04
    • CHEBI:5625
    • EN300-7357122
    • Q25099323
    • ACon1_000134
    • HARPAGOSIDE [INCI]
    • AS-56071
    • DTXSID101032528
    • beta-D-GLUCOPYRANOSIDE, (1S,4AS,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-4A,5-DIHYDROXY-7-METHYL-7-(((2E)-1-OXO-3-PHENYL-2-PROPENYL)OXY)CYCLOPENTA(C)PYRAN-1-YL
    • AKOS015896715
    • (1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7H,7aH-cyclopenta[c]pyran-7-yl (2E)-3-phenylprop-2-enoate
    • CHEMBL516702
    • Harpagoside, primary pharmaceutical reference standard
    • BRD-K07996107-001-01-7
    • ACon0_000056
    • UNII-8KGS1DC5ZU
    • AC-34268
    • 8-cis-Cinnamoylharpagide
    • Z-Harpagoside
    • Leptocarpa Extract
    • (1S,4aS,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-4a,5-dihydroxy-7-methyl-7-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-1-yl-ss-D-glucopyranoside; Harpagoside; [1S-[1a,4aa,5a,7a(E),7aa]]-1,4a,5,6,7,7a-Hexahydro-4a,5-dihydroxy-7-methyl-7-[(1-oxo-3-phenyl-2-propenyl)oxy]cyclopenta[c]pyran-1-yl-ss-D-glucopyranoside; E-Harpagoside
    • Harpagoside
    • MDL: MFCD00017415
    • Piscine à noyau: 1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1
    • La clé Inchi: KVRQGMOSZKPBNS-FMHLWDFHSA-N
    • Sourire: O(C(/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])=O)[C@@]1(C([H])([H])[H])C([H])([H])[C@]([H])([C@@]2(C([H])=C([H])O[C@]([H])([C@]12[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H]

Propriétés calculées

  • Qualité précise: 494.178812g/mol
  • Charge de surface: 0
  • XLogP3: -0.6
  • Nombre de donneurs de liaisons hydrogène: 6
  • Nombre de récepteurs de liaison hydrogène: 11
  • Nombre de liaisons rotatives: 7
  • Masse isotopique unique: 494.178812g/mol
  • Masse isotopique unique: 494.178812g/mol
  • Surface topologique des pôles: 175Ų
  • Comptage des atomes lourds: 35
  • Complexité: 811
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 10
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Poids moléculaire: 494.5
  • Nombre d'tautomères: Rien du tout
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.52
  • Point de fusion: 120°C (dec.)
  • Point d'ébullition: 720.7℃/760mmHg
  • Point d'éclair: 244.3±26.4 °C
  • Indice de réfraction: 1.659
  • Le PSA: 175.37000
  • Le LogP: -1.19990

Harpagoside Informations de sécurité

  • Symbolisme: GHS07
  • Mot signal:Warning
  • Description des dangers: H302
  • Déclaration d'avertissement: P280-P305+P351+P338
  • Numéro de transport des marchandises dangereuses:UN 3172
  • Wgk Allemagne:3
  • Code de catégorie de danger: 22
  • Instructions de sécurité: S22; S45
  • Identification des marchandises dangereuses: Xn
  • Conditions de stockage:2-8°C
  • Terminologie du risque:R22

Harpagoside PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X43095-50mg
Harpagoside
19210-12-9 98%
50mg
¥808.0 2024-07-16
TargetMol Chemicals
T6S2023-25 mg
Harpagoside
19210-12-9 99.71%
25mg
¥ 2,997 2023-07-11
MedChemExpress
HY-N0396-1mg
Harpagoside
19210-12-9 99.41%
1mg
¥280 2024-05-24
TargetMol Chemicals
T6S2023-10mg
Harpagoside
19210-12-9 100%
10mg
¥ 925 2024-07-20
Chengdu Biopurify Phytochemicals Ltd
BP0702-100mg
Harpagoside
19210-12-9 98%
100mg
$150 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6S2023-10 mg
Harpagoside
19210-12-9 99.71%
10mg
¥1851.00 2022-04-26
ChemScence
CS-0008931-10mg
Harpagoside
19210-12-9 98.35%
10mg
$202.0 2022-04-27
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0334-20mg
Harpagoside
19210-12-9 HPLC≥98%
20mg
¥1180元 2023-09-15
DC Chemicals
DCH-020-20 mg
Harpagoside
19210-12-9 >98%, Standard References Grade
20mg
$280.0 2022-02-28
abcr
AB166382-25 mg
Harpagoside, 90%; .
19210-12-9 90%
25 mg
€329.00 2023-07-20

Articles recommandés

Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:19210-12-9)Harpagoside
TB00910
Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:19210-12-9)Harpagoside
A880338
Pureté:99%/99%/99%
Quantité:1g/250mg/100mg
Prix ($):688.0/267.0/159.0